molecular formula C9H4FNS B2782225 3-Fluoro-1-benzothiophene-2-carbonitrile CAS No. 2138098-78-7

3-Fluoro-1-benzothiophene-2-carbonitrile

Cat. No.: B2782225
CAS No.: 2138098-78-7
M. Wt: 177.2
InChI Key: HYXBWVBQDDLXEM-UHFFFAOYSA-N
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Description

3-Fluoro-1-benzothiophene-2-carbonitrile: is a heterocyclic compound that features a benzothiophene core substituted with a fluorine atom at the third position and a cyano group at the second position. Benzothiophenes are known for their significant biological and pharmacological activities, making them valuable in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Nucleophilic Substitution and Intramolecular Condensation:

      Starting Materials: 2-fluorobenzonitrile and S-(cyanomethyl) O-ethyl carbodithionate.

      Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) in the presence of a strong non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Microwave-Assisted Synthesis:

      Starting Materials: 2-halobenzonitriles and methyl thioglycolate.

      Reaction Conditions: The reaction is conducted under microwave irradiation in the presence of triethylamine in DMSO at 130°C.

Chemical Reactions Analysis

Types of Reactions:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Fluoro-1-benzothiophene-2-carbonitrile involves its interaction with specific molecular targets, leading to various biological effects. The compound can act as an inhibitor of enzymes or receptors, disrupting key biological pathways. For instance, benzothiophene derivatives have been shown to inhibit kinases, which play crucial roles in cell signaling and cancer progression .

Comparison with Similar Compounds

Uniqueness:

Biological Activity

3-Fluoro-1-benzothiophene-2-carbonitrile is a compound belonging to the benzothiophene family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets. It has been identified as an inhibitor of various enzymes and receptors, particularly kinases involved in cell signaling pathways associated with cancer progression. This inhibition disrupts critical biological processes, leading to potential therapeutic applications in oncology and other fields .

Anticancer Activity

Recent studies have indicated that derivatives of benzothiophenes, including this compound, exhibit significant anticancer properties. The compound has shown activity against various cancer cell lines, demonstrating growth inhibition and cytotoxic effects. For instance, a related benzothiophene compound exhibited a GI50 value of 2.37 μM against HCT15 cells, indicating potent anticancer activity .

Antibacterial Properties

The compound also displays antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that benzothiophene derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Bacterial Strain MIC (µg/ml) Reference
Staphylococcus aureus2
Escherichia coli50
Pseudomonas aeruginosa75

Study on Anticancer Activity

In a study assessing the anticancer potential of this compound, researchers evaluated its effects on multiple human cancer cell lines. The results demonstrated that the compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in cancer treatment .

Study on Antibacterial Effects

Another study focused on the antibacterial efficacy of benzothiophene derivatives, including this compound. The findings revealed that these compounds could significantly reduce bacterial viability in vitro, suggesting their potential use as novel antibacterial agents .

Properties

IUPAC Name

3-fluoro-1-benzothiophene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4FNS/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXBWVBQDDLXEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4FNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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